Stemphone

説明

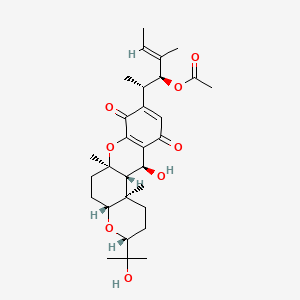

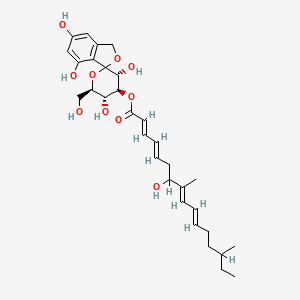

Stemphones are compounds isolated from the culture broth of Aspergillus sp. FKI-2136 . They were discovered as potentiators of imipenem activity against methicillin-resistant Staphylococcus aureus (MRSA) . These compounds have a tetracyclic quinone skeleton .

Synthesis Analysis

Stemphones B and C were isolated along with a structurally related known compound, cochlioquinone D, from the culture broth of Aspergillus sp. FKI-2136 . Four new stemphones D to G were also isolated from the same culture broth . Twenty-one derivatives were semisynthetically prepared from stemphones C, E, and G .Molecular Structure Analysis

Stemphones have a common tetracyclic quinone skeleton . The structure-activity relationships of stemphones were studied by comparing the potentiation of imipenem activity against MRSA by all the stemphones, including natural and semisynthetic ones .Chemical Reactions Analysis

Derivatives with a free hydroxy or an O-acyl residue having a C2 to C5 carbon length at C-4 held the potentiating activity, but those with a longer acyl residue lost the activity . The presence of an oxo or a free hydroxy residue at C-10 is important for the potentiating activity because the introduction of an alkyl or acyl residue at this position resulted in a loss of activity .Physical And Chemical Properties Analysis

Stemphone B is a yellow powder with a molecular weight of 546.65 . It is soluble in DMSO, MeOH, CHCl3, EtOAc, and insoluble in H2O .科学的研究の応用

Technological Impact on Scientific Research

Stemphone research is part of a broader category involving the intersection of technology and scientific advancement. Technologies like stemphone influence the societal perception of science, creating a balance between the promise of better lives and concerns about ethical implications. This ambivalence is particularly evident in areas like stem cell research, where technological advances challenge traditional views of nature. Policymakers and researchers are increasingly focusing on the ethical, legal, and social aspects of such scientific advancements to align them with societal values and concerns (Schuurbiers & Fisher, 2009).

Public Perception and Trust in Emerging Technologies

Stemphone research, along with other emerging technologies like gene therapy and xenotransplantation, holds transformative potential. However, public understanding and trust in these technologies are crucial for their acceptance and implementation. The transparency in scientific communication to the public plays a vital role in shaping the success of such technologies (Millstone & Zwanenberg, 2000).

Hematopoietic Stem Cells and Clinical Applications

Stemphone research includes the study of hematopoietic stem cells, well-characterized cells that form the basis of clinical applications in treating diseases like breast cancer and leukemias. Advances in stem cell sorting and genetic technologies have broadened their potential application in disease treatment. Understanding the gene expression profiles of these cells is crucial for developing effective therapies (Kondo et al., 2003).

Professional Identity Development in STEM Research

The development of professional identity in STEM, which encompasses fields like stemphone research, is crucial. The STEM doctorate, traditionally the pathway for scientific research careers, now leads to diverse professional paths. Reforming the STEM doctorate to include a focus on professional identity can enhance the resilience and effectiveness of researchers in fields like stemphone research (Hancock & Walsh, 2016).

作用機序

将来の方向性

The future directions of stemphone research could involve further exploration of its potentiation activity against MRSA, especially considering the increasing resistance of MRSA to many antibiotics . Additionally, the development of new stemphone derivatives and the study of their structure-activity relationships could be another promising direction .

特性

IUPAC Name |

[(E,2S,3S)-2-[(3R,4aR,6aR,12S,12aS,12bR)-12-hydroxy-3-(2-hydroxypropan-2-yl)-6a,12b-dimethyl-8,11-dioxo-1,2,3,4a,5,6,12,12a-octahydropyrano[3,2-a]xanthen-9-yl]-4-methylhex-4-en-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H42O8/c1-9-15(2)25(36-17(4)31)16(3)18-14-19(32)22-24(34)27-29(7)12-10-20(28(5,6)35)37-21(29)11-13-30(27,8)38-26(22)23(18)33/h9,14,16,20-21,24-25,27,34-35H,10-13H2,1-8H3/b15-9+/t16-,20+,21+,24+,25+,27+,29-,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGFWCZMBHASRBJ-CCZFOCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(C(C)C1=CC(=O)C2=C(C1=O)OC3(CCC4C(C3C2O)(CCC(O4)C(C)(C)O)C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/[C@H]([C@@H](C)C1=CC(=O)C2=C(C1=O)O[C@@]3(CC[C@@H]4[C@@]([C@H]3[C@@H]2O)(CC[C@@H](O4)C(C)(C)O)C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54854-92-1 | |

| Record name | Stemphone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054854921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R,4S)-4-[[anilino(oxo)methyl]amino]-5,7-dichloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid](/img/structure/B1234528.png)

![(17S)-17-[2-[4-[2,6-bis(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl]-1-oxoethyl]-10,13-dimethyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1234529.png)

![(3S,3'S,4'R,6'S,8'R,8'aR)-8'-[1-azocanyl(oxo)methyl]-6'-[2-(2-hydroxyethoxy)phenyl]-5-[2-(4-methoxyphenyl)ethynyl]-3',4'-diphenylspiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-1',2-dione](/img/structure/B1234530.png)

![N-[(E)-[3-methoxy-4-[2-(4-methylanilino)-2-oxoethoxy]phenyl]methylideneamino]pyridine-3-carboxamide](/img/structure/B1234534.png)

![N~1~-((1E)-{2-[(2,4-dichlorobenzyl)oxy]phenyl}methylene)-1H-tetrazole-1,5-diamine](/img/structure/B1234535.png)

![N-[(Z)-1-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethylideneamino]benzamide;hydrochloride](/img/structure/B1234536.png)